ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-2-26-17(25)11-5-6-13-15(11)21-18(27-13)22-16(24)12-9-14(20-10-19-12)23-7-3-4-8-23/h9-11H,2-8H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCZRJBPIHBGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC(=NC=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine and pyrimidine derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring. This phenomenon, known as “pseudorotation”, allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. This suggests that the compound may have anti-neuroinflammatory properties and could potentially affect pathways related to inflammation and neuroprotection.
Pharmacokinetics
The pyrrolidine ring, a key component of this compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Compounds with similar structures have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound may have neuroprotective and anti-neuroinflammatory properties.
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins. This suggests that the compound’s action may be influenced by its stereochemistry and the environment in which it is present.
Biological Activity
Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine moiety linked to a cyclopenta[d]thiazole ring system, which is known for its diverse biological activities. The presence of a pyrrolidine group enhances its pharmacological profile by potentially improving bioavailability and receptor binding affinity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine and thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study: Cytotoxicity Testing
A study conducted on similar pyrimidine derivatives demonstrated their cytotoxic effects on human leukemia cell lines (K562 and CEM). Notably, compounds with specific substitutions exhibited IC50 values as low as 14.0 μM, indicating potent antitumor activity . This suggests that the structural components of this compound may confer similar or enhanced anticancer effects.
The anticancer mechanisms attributed to compounds in this class often involve:
- Inhibition of DNA Synthesis : Many thiazole derivatives act by forming reactive intermediates that bind covalently to DNA, disrupting replication and transcription processes.
- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Kinase Inhibition : Some derivatives have been identified as inhibitors of critical kinases involved in cancer cell proliferation and survival .
Table 1: Summary of Biological Activities
Scientific Research Applications
Molecular Formula
- C : 18
- H : 21
- N : 5
- O : 3
- S : 1
- Molecular Weight : 387.46 g/mol
Antiviral Potential
Research indicates that this compound exhibits promising antiviral activity. It has been studied for its effects against specific viral pathogens, suggesting a role in virology and infectious disease management.
Anticancer Properties
Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has shown potential as an anticancer agent. Compounds with similar structural features have been reported to inhibit kinase pathways involved in cancer progression, making this compound a candidate for further pharmacological evaluation.
Enzyme Inhibition
The structural components of this compound suggest it may act as an inhibitor for various enzymes, including those involved in metabolic pathways relevant to disease states such as cancer and viral infections. Interaction studies are essential to elucidate these mechanisms.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds can be insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate | Contains a pyridine instead of a pyrimidine | Potentially different biological activity due to altered electronic properties |
| Ethyl 2-(pyrrolidin-2-YL)-1,3-thiazole-4-carboxylate | Similar thiazole structure but different pyrrolidine position | May exhibit distinct interaction profiles |
| N-{(1S,2R)-2-hydroxy...} | Complex multi-functional structure | Broader range of biological activities due to diverse functional groups |
This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.
Study on Antiviral Activity
A recent study highlighted the antiviral properties of this compound against specific viral strains. The results indicated a dose-dependent response, suggesting that further optimization could enhance its efficacy as an antiviral agent.
Cancer Research Application
In another study focusing on cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell proliferation. The findings showed significant cytotoxic effects at low concentrations, indicating potential as a lead compound for developing new anticancer therapies.
Q & A
Q. Reference Table: Synthetic Approaches
How can researchers characterize the structural and electronic properties of this compound?
Basic
Characterization relies on spectroscopic and computational methods:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrimidine and thiazole rings (e.g., distinguishing NH protons in pyrrolidine vs. amide groups) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Resolve stereochemical ambiguities in the cyclopenta-thiazole core (e.g., ’s use of crystallographic data for analogous thiazoles) .
Q. Advanced
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity in nucleophilic substitution or cycloaddition reactions .
- InChI/SMILES validation : Cross-check computed descriptors (e.g., InChI=1S/... in ) with experimental data to ensure structural accuracy .
What strategies optimize reaction yields for synthesizing this compound?
Q. Advanced
- Catalyst screening : Test Pd, Ru, or organocatalysts (e.g., ’s use of TEAA and p-TsOH) to enhance cyclization efficiency .
- Solvent optimization : Replace DMF with ionic liquids or THF to reduce side reactions (e.g., ’s industrial-scale purification methods) .
- Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and reaction time to identify optimal conditions .
How should researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Assay standardization : Replicate studies under uniform conditions (e.g., pH, solvent—DMSO vs. aqueous buffers as in ) to minimize variability .
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities (e.g., ’s interaction studies) .
- Meta-analysis : Compare datasets across publications to identify outliers or confounding factors (e.g., substituent effects on pyrrolidine’s conformational flexibility) .
What computational tools predict this compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock or Schrödinger to model binding poses with enzymes (e.g., kinases targeted by pyrimidine analogs in ) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories to assess binding persistence (e.g., ’s methodology) .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the pyrrolidine N-atom) for structure-activity relationship (SAR) studies .
How does the pyrrolidine substituent influence the compound’s physicochemical properties?
Q. Basic
- Solubility : The pyrrolidine ring enhances water solubility via hydrogen bonding (logP reduction by ~0.5 units compared to non-cyclic amines) .
- Conformational rigidity : Restricts rotation around the pyrimidine-carboxamido bond, favoring specific bioactive conformations (validated by NMR NOE experiments) .
Q. Advanced
- pKa modulation : The pyrrolidine’s basicity (predicted pKa ~10.5) affects protonation states in physiological environments, altering membrane permeability .
What are the known stability issues during storage or handling?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
